Pidobenzone

描述

皮多苯酮是一种对苯二酚的氨基酸酯,主要用作皮肤科的脱色剂。 它是一种第二代化合物,以其治疗黄褐斑和其他色素沉着过度症的功效而闻名 。 皮多苯酮被认为是安全可靠的,具有最小的附带风险 .

准备方法

合成路线及反应条件

皮多苯酮可以通过对苯二酚与氨基酸衍生物的酯化反应合成。 该反应通常涉及在受控条件下使用合适的酯化剂,以确保高产率和纯度 .

工业生产方法

皮多苯酮的工业生产涉及大规模的酯化过程,通常利用自动化系统来保持一致性和质量。 反应条件经过优化以实现最高效率,产物通过结晶和色谱等技术进行纯化 .

化学反应分析

反应类型

皮多苯酮会发生各种化学反应,包括:

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 胺类和硫醇类等亲核试剂通常用于取代反应.

主要形成的产物

氧化: 醌类化合物及其相关化合物。

还原: 对苯二酚衍生物。

取代: 各种取代的对苯二酚酯.

科学研究应用

Dermatological Applications

Hyperpigmentation Treatment

Pidobenzone is primarily used in dermatology for the treatment of hyperpigmentation disorders. Clinical studies have demonstrated its efficacy in reducing pigmentation levels in conditions such as melasma and solar lentigines.

Case Studies

- Combination Therapy with Cryotherapy : A study evaluated the efficacy of topical this compound 4% combined with cryotherapy for treating solar lentigines. Results showed significant improvement in pigmentation levels compared to cryotherapy alone, highlighting this compound's role as an effective adjunct therapy .

- Efficacy in Melasma : In a randomized controlled trial, patients applying this compound 4% twice daily for 16 weeks experienced a reduction in Melasma Area and Severity Index (MASI) scores by at least 50% in 70% of cases, indicating its effectiveness as a standalone treatment .

Biochemical Pathways

- Melanin Synthesis Inhibition : this compound targets the enzymatic processes involved in melanin production, effectively reducing the overall melanin content in the skin.

Antioxidant Properties

In addition to its depigmenting effects, this compound exhibits antioxidant properties that may protect skin cells from oxidative stress caused by environmental factors such as ultraviolet radiation. This dual functionality enhances its appeal as a therapeutic agent in dermatological formulations.

Industrial Applications

This compound is also utilized in the cosmetic industry, particularly in formulations aimed at skin lightening and anti-aging products. Its incorporation into various cosmetic products leverages both its depigmenting and antioxidant properties.

Research on Photosensitization

Recent studies have explored this compound's role as a photosensitizer in photodynamic therapy (PDT). Its ability to absorb light and generate reactive oxygen species makes it a promising candidate for cancer treatment.

- Cancer Cell Lines : Research indicates that this compound is effective against various cancer cell lines, including melanoma and breast cancer, showcasing its potential beyond dermatological applications.

作用机制

皮多苯酮通过抑制酪氨酸酶发挥作用,酪氨酸酶是黑色素合成的关键酶。通过减少黑色素的生成,皮多苯酮有助于美白皮肤的色素沉着区域。 分子靶点包括黑素细胞,它会破坏黑色素合成途径 .

相似化合物的比较

类似化合物

皮多苯酮的独特性

皮多苯酮因其平衡的功效和安全性而脱颖而出。 与对苯二酚不同,它引起不良反应的风险较低,使其成为长期治疗色素沉着过度的首选药物 .

生物活性

Pidobenzone, a topical agent known for its depigmenting properties, is primarily utilized in dermatology for the treatment of hyperpigmentation disorders such as melasma and solar lentigines. Its efficacy is attributed to its ability to inhibit melanin production in the skin, making it a valuable option for patients seeking to manage skin discoloration. This article reviews the biological activity of this compound based on recent studies, clinical trials, and case reports.

This compound functions by inhibiting the activity of tyrosinase, an enzyme crucial for melanin synthesis. By reducing tyrosinase activity, this compound effectively decreases melanin production in melanocytes, leading to lighter skin pigmentation. This mechanism is particularly beneficial in conditions characterized by excessive pigmentation.

Treatment of Melasma

A study published in 2008 highlighted the successful treatment of melasma using a 4% this compound formulation (K5 lipogel). Over 16 weeks, patients applied the lipogel twice daily, resulting in significant improvement in pigmentation without notable side effects. The study concluded that this compound is a reliable and safe treatment option for various types of melasma .

Treatment of Solar Lentigines

In a randomized controlled trial, this compound was evaluated as an adjuvant therapy alongside fractional CO2 laser or cryotherapy for treating solar lentigines. The results indicated that combining this compound with these modalities not only enhanced therapeutic outcomes but also reduced the risk of post-inflammatory hyperpigmentation (PIH) compared to physical treatments alone. The efficacy was assessed using the Skin Tone Color Scale (STCS) and Visual Analog Scale (VAS), demonstrating significant improvements in pigmentation levels .

Safety Profile

The safety of this compound has been extensively studied. In clinical trials, adverse effects were minimal, with most patients experiencing no significant irritation or allergic reactions. Long-term use has also shown a favorable safety profile, making it suitable for diverse patient populations .

Comparative Efficacy

To provide a clearer understanding of this compound's efficacy compared to other treatments, a summary table is presented below:

| Treatment | Efficacy | Safety | Duration |

|---|---|---|---|

| This compound 4% | Significant improvement in melasma | Minimal side effects | 16 weeks |

| Hydroquinone | Effective but potential side effects | Higher risk of irritation | Varies |

| Tretinoin | Effective but can irritate skin | Moderate irritation risk | Varies |

| Combination therapies | Enhanced results | Depends on components | Varies |

Case Studies

- Case Study on Melasma Treatment : A patient with resistant melasma underwent treatment with this compound 4% lipogel. After 16 weeks, there was a noticeable reduction in pigmentation and no adverse effects were reported .

- Case Study on Solar Lentigines : A patient treated with a combination of cryotherapy and this compound showed improved pigmentation scores at follow-up visits compared to those treated with cryotherapy alone .

属性

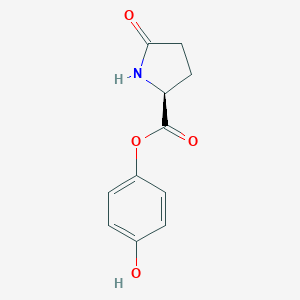

IUPAC Name |

(4-hydroxyphenyl) (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-7-1-3-8(4-2-7)16-11(15)9-5-6-10(14)12-9/h1-4,9,13H,5-6H2,(H,12,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJPNDMWNUPUFI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160695 | |

| Record name | Pidobenzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138506-45-3 | |

| Record name | Pidobenzone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138506453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pidobenzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIDOBENZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7D2GSX1C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What do the studies tell us about the efficacy of Pidobenzone in treating hyperpigmentation?

A: Research suggests that topical this compound 4% can be an effective treatment for hyperpigmentation. One study found that combining this compound 4% with cryotherapy was the most effective treatment for solar lentigines, leading to significant improvement in pigmentation and preventing post-treatment hyperpigmentation compared to cryotherapy alone. [] Another study demonstrated that this compound 4% applied twice daily for 16 weeks was a safe and effective treatment for different types of melasma. []

Q2: Were there any differences in the effectiveness of this compound depending on the type of hyperpigmentation?

A: The study on melasma treatment [] indicated that this compound 4% was effective across different types of melasma, but further research is needed to confirm these findings and compare the efficacy of this compound across a wider range of hyperpigmentation disorders.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。